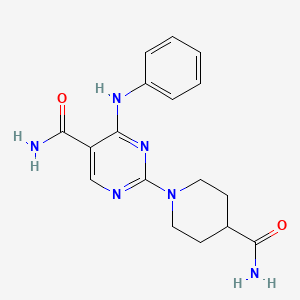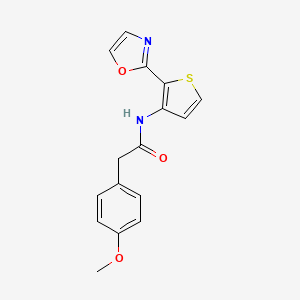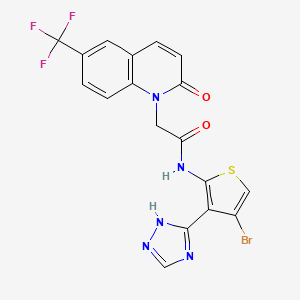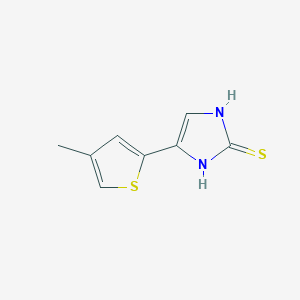![molecular formula C30H34N2O6S B10834761 4-[(4-Cyclohexylphenyl)methyl-[2-[methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B10834761.png)
4-[(4-Cyclohexylphenyl)methyl-[2-[methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID26394986-Compound-13” is a synthetic organic compound known for its role as a DOT1L inhibitor. It has a unique chemical structure that distinguishes it from other inhibitors like pinometostat. This compound acts as a SAM-competitive inhibitor, binding to an induced pocket adjacent to the SAM binding site .
Preparation Methods
The synthesis of “PMID26394986-Compound-13” involves several steps. The preparation of the compound typically starts with the synthesis of intermediate compounds, followed by specific reaction conditions to achieve the final product. The exact synthetic routes and industrial production methods are proprietary and detailed in specific patents and scientific publications .
Chemical Reactions Analysis
“PMID26394986-Compound-13” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
“PMID26394986-Compound-13” has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of DOT1L, a histone methyltransferase.
Biology: It helps in understanding the role of DOT1L in gene expression and chromatin modification.
Medicine: It has potential therapeutic applications in treating diseases like leukemia, where DOT1L plays a crucial role.
Industry: It is used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of “PMID26394986-Compound-13” involves its role as a DOT1L inhibitor. It binds to the SAM binding site, preventing the methylation of histone H3 at lysine 79. This inhibition affects gene expression and chromatin structure, leading to various biological effects. The molecular targets and pathways involved include the inhibition of DOT1L activity and the subsequent changes in gene expression .
Comparison with Similar Compounds
“PMID26394986-Compound-13” is unique compared to other similar compounds due to its specific binding affinity and inhibitory activity. Similar compounds include:
Pinometostat: Another DOT1L inhibitor with a different chemical structure.
Compound 13: An Mps1/TTK kinase inhibitor used in cancer therapy. The uniqueness of “PMID26394986-Compound-13” lies in its specific inhibition of DOT1L and its potential therapeutic applications
Properties
Molecular Formula |
C30H34N2O6S |
|---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C30H34N2O6S/c1-21-8-15-26(16-9-21)39(37,38)31(2)20-29(34)32(25-14-17-27(30(35)36)28(33)18-25)19-22-10-12-24(13-11-22)23-6-4-3-5-7-23/h8-18,23,33H,3-7,19-20H2,1-2H3,(H,35,36) |
InChI Key |
DMZMMAPPHDCECB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N(CC2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,5-difluorophenyl)-2-nitrophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B10834683.png)

![6-{2-Oxo-4-[2-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B10834690.png)
![3-[(4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B10834700.png)

![4-[[4-(3-cyano-4-pyrrolidin-1-ylphenyl)pyrimidin-2-yl]amino]-N-propan-2-ylbenzamide](/img/structure/B10834707.png)

![1-[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethanone](/img/structure/B10834723.png)

![13,16,35,38-Tetrahydroxy-11,33-bis[2-[[1-hydroxy-2-(methylamino)propylidene]amino]-3,3-dimethylbutanoyl]-15,37-bis(naphthalen-2-ylmethyl)-2,24-dioxa-5,6,7,11,14,17,27,28,29,33,36,39-dodecazaheptacyclo[40.2.2.220,23.14,7.126,29.08,12.030,34]pentaconta-1(45),4(50),5,13,16,20,22,26(47),27,35,38,42(46),43,48-tetradecaene-18,40-dicarboxylic acid](/img/structure/B10834732.png)
![[5-Carboxy-2-oxo-5-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentyl]-dimethylsulfanium](/img/structure/B10834741.png)
![N-[3-hydroxy-5-[(S)-hydroxy(phenyl)methyl]phenyl]-N-methylprop-2-enamide](/img/structure/B10834747.png)

![(rac)-4-{4-Fluoro-2-[(3-fluorobenzyl)oxy]phenyl}-N-{3-[(S-methylsulfonimidoyl)methyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B10834753.png)
